molecular formula C7H10FN3O B1475794 5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole CAS No. 1934689-66-3

5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole

Cat. No.: B1475794
CAS No.: 1934689-66-3
M. Wt: 171.17 g/mol
InChI Key: MPCPLUYCUPHVMZ-UHFFFAOYSA-N
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Description

5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at position 3 and a 4-fluoropyrrolidine moiety at position 3. This compound is of interest in medicinal chemistry due to the oxadiazole scaffold’s role as a bioisostere for esters and amides, enhancing metabolic stability and bioavailability. The fluorinated pyrrolidine group introduces stereoelectronic effects that may influence receptor binding and pharmacokinetics .

Properties

IUPAC Name

5-(4-fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10FN3O/c1-4-10-7(12-11-4)6-2-5(8)3-9-6/h5-6,9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCPLUYCUPHVMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CC(CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Amidoxime and Activated Ester Cyclization

A plausible synthetic route involves:

This reaction is typically conducted in the presence of a base or catalyst such as pyridine or TBAF, at temperatures ranging from room temperature to reflux, depending on the ester reactivity. The reaction times vary from 4 to 24 hours, with yields reported between 40% and 90% depending on substrate purity and conditions.

Alternative Routes Involving Halomethyl Oxadiazoles

Another approach involves nucleophilic substitution on a preformed 3-methyl-1,2,4-oxadiazole bearing a halomethyl group at the 5-position:

  • The 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole intermediate is reacted with a fluoropyrrolidine nucleophile under basic conditions (e.g., K2CO3) in polar aprotic solvents like DMF.
  • Potassium iodide (KI) may be added to facilitate halide exchange and improve reaction rates.
  • The reaction is typically stirred at room temperature for 24 hours, followed by precipitation and purification steps.

Experimental Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Ethanol Polar aprotic solvents favor nucleophilic substitution and cyclization
Base/Catalyst Pyridine, TBAF, K2CO3, NaOH Catalysts improve yield and reaction rate
Temperature Room temperature to reflux (25–100 °C) Mild conditions preferred for sensitive fluoropyrrolidine
Reaction Time 4–24 hours Longer times improve conversion but may affect purity
Purification Filtration, recrystallization from ethanol Simple purification due to good crystallinity

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Reaction Conditions Yield Range (%) Notes
Amidoxime + Acyl Chloride/Ester Amidoxime of fluoropyrrolidine + methyl ester Pyridine, TBAF, NaOH/DMSO RT to reflux, 4–24 h 50–90 One-pot possible, mild conditions
Nucleophilic Substitution 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole + fluoropyrrolidine K2CO3, KI, DMF RT, 24 h 60–80 Efficient for selective substitution

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorinated pyrrolidine ring or the oxadiazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is used in the development of novel materials with unique electronic and optical properties.

    Biological Studies: The compound’s interactions with enzymes and receptors are studied to understand its biological activity and potential therapeutic applications.

    Industrial Applications: It is explored for use in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrrolidine ring and the oxadiazole core contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Core

5-Pyrrolidinyl-3-methyl-1,2,4-oxadiazole Derivatives
  • 3-(3-Fluoro-4-methoxyphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole (MFCD16874840): Molecular Formula: C₁₃H₁₄FN₃O₂ Key Features: The pyrrolidine ring lacks fluorination but includes a 3-fluoro-4-methoxyphenyl group at position 3. This substitution enhances lipophilicity compared to the non-fluorinated parent compound. Applications include use as a building block in drug discovery .
  • This compound is commercially available for research purposes .
Halogenated Oxadiazoles
  • 5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole (CAS 362529-03-1):
    • Molecular Weight : 269.10 g/mol
    • Melting Point : 114–116°C
    • Key Features : Bromine substitution introduces reactivity for further functionalization (e.g., Suzuki coupling). Higher molecular weight compared to the fluorinated analog may reduce solubility .
  • 5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole (CAS 1192150-19-8):
    • Molecular Formula : C₇H₅ClN₄O
    • Key Features : Chlorine at the methyl position increases electrophilicity, useful in nucleophilic substitution reactions. Pyridazine substitution diversifies π-π stacking interactions .

Positional Isomers and Methyl Group Effects

  • 2-Methyl-1,2,4-oxadiazole vs. 5-Methyl-1,2,4-oxadiazole :
    • Studies show that 3-methyl substitution (as in the target compound) optimizes muscarinic receptor affinity compared to 2- or 5-methyl isomers. For example, 2-methyl-1,2,4-oxadiazole exhibits a 10-fold lower affinity for M1 receptors .
  • 5-Acetonyl-3-phenyl-1,2,4-oxadiazole (Compound 2a):
    • Synthesis : Prepared via cycloaddition of nitriles and hydroxylamine. The acetonyl group enhances solubility but reduces metabolic stability compared to fluorinated analogs .

Fluorinated vs. Non-Fluorinated Analogs

  • Non-fluorinated analogs, such as 5-(pyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole, lack these electronic perturbations .
  • 4-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one (CAS 1171762-43-8):
    • Molecular Weight : 323.32 g/mol
    • Key Features : Fluorine on the phenyl ring enhances aromatic stacking but differs from the pyrrolidine fluorination in the target compound. This derivative is explored as a pharmaceutical intermediate .

Data Tables

Table 1: Structural and Physical Properties of Selected Oxadiazoles

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole (hydrochloride) C₈H₁₂FN₃O·HCl ~221.66 (free base) N/A 3-methyl, 5-(4-fluoropyrrolidinyl)
5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole C₁₀H₉BrN₂O 269.10 114–116 3-methyl, 4-bromomethylphenyl
3-(3-Fluoro-4-methoxyphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole C₁₃H₁₄FN₃O₂ 263.27 N/A 3-(3-fluoro-4-methoxyphenyl)

Biological Activity

5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole is C7H10FN3OC_7H_{10}FN_3O with a molecular weight of approximately 185.18 g/mol. The presence of the fluorine atom enhances the compound's electronic properties, influencing its reactivity and potential biological interactions.

Antimicrobial Activity

Preliminary studies indicate that 5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole exhibits promising antimicrobial properties. The unique structural features allow it to interact with specific biological targets, potentially inhibiting enzyme activity or modulating receptor functions.

Anticancer Potential

Research has shown that compounds containing the oxadiazole moiety can exhibit significant anticancer activity. A study involving various oxadiazole derivatives highlighted that certain compounds demonstrated cytotoxicity against human cancer cell lines such as HT-1080 (fibrosarcoma), MCF-7 (breast cancer), and A549 (lung cancer) with IC50 values indicating effective growth inhibition .

Table 1: Summary of Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 Value (µM)Mechanism of Action
5eHT-108019.56Induction of apoptosis via caspase activation
5eA549Not specifiedCell cycle arrest at G2M phase
VariousMCF-7Not specifiedMitochondrial-mediated apoptosis

The mechanism by which 5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole induces cytotoxicity involves the activation of caspases and subsequent apoptosis. Molecular docking studies suggest that this compound forms stable complexes with target proteins involved in apoptotic pathways, leading to cell death in cancerous cells .

Interaction with Biological Targets

Research indicates that this compound may interact with various biological targets, including enzymes such as topoisomerase I. Inhibitory effects on topoisomerase I have been associated with increased cytotoxicity in certain oxadiazole derivatives .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of oxadiazole derivatives for their biological activities:

  • Synthesis and Evaluation : A study synthesized a series of pyrimidine-1,3,4-oxadiazole conjugates and evaluated their anticancer and antiviral activities. The findings revealed significant growth inhibition in various cancer cell lines but no notable antiviral activity against SARS-CoV-2 .
  • Structure-Activity Relationship (SAR) : Another study explored the SAR of newly synthesized oxadiazole derivatives, identifying several candidates with promising antiproliferative activity against human tumor cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole
Reactant of Route 2
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5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole

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